molecular formula C22H26ClN3O2S B2895877 N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235305-41-5

N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Katalognummer B2895877
CAS-Nummer: 1235305-41-5
Molekulargewicht: 431.98
InChI-Schlüssel: FSSXBJQZPBZXKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy . These techniques can provide information about the types of bonds in the compound, the functional groups present, and the overall molecular structure.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction with CB1 Cannabinoid Receptor

N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has been studied for its interaction with the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, distinct conformations and their stability were identified, contributing to the understanding of how this compound and its analogs bind to the CB1 receptor. This research provides insights into the structural requirements for the antagonist activity of similar compounds (Shim et al., 2002).

Structural Redetermination of Loperamide

Another research focus is on compounds structurally related to N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, such as loperamide. High-precision structural redetermination of loperamide has provided detailed insights into the molecule's conformation, including the orientation of the piperidine ring and its substituents. This study enhances our understanding of how structural variations can influence the activity of similar compounds (Jasinski et al., 2012).

Enhancement of HIV-1 Neutralization

Research has also explored the enhancement of HIV-1 neutralization epitopes through binding with CD4 mimetic compounds. This work investigates how small molecules, similar in structure to N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide, can enhance the binding of antibodies to the HIV-1 envelope protein, suggesting potential applications in HIV treatment and prevention (Yoshimura et al., 2010).

Novel Synthetic Approaches

The development of novel synthetic approaches for di- and mono-oxalamides from specific starting materials highlights the versatility and potential of compounds like N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide in chemical synthesis. These methods provide new pathways for the synthesis of complex molecules, expanding the toolkit for medicinal chemistry research (Mamedov et al., 2016).

Dopamine D4 Receptor Ligands

The exploration of 4-heterocyclylpiperidines as selective high-affinity ligands for the human dopamine D4 receptor indicates the potential of structurally similar compounds for therapeutic applications in neuropsychiatric disorders. This research underscores the importance of structural features and substituents in achieving selectivity and affinity for specific receptor targets (Rowley et al., 1997).

Zukünftige Richtungen

Future research on this compound could involve further elucidating its properties, optimizing its synthesis, and exploring its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical .

Eigenschaften

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2S/c1-29-20-9-5-2-6-17(20)15-26-12-10-16(11-13-26)14-24-21(27)22(28)25-19-8-4-3-7-18(19)23/h2-9,16H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSXBJQZPBZXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.